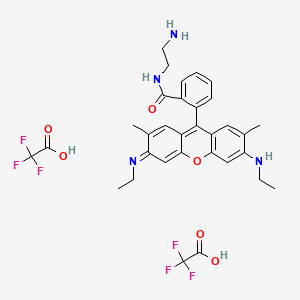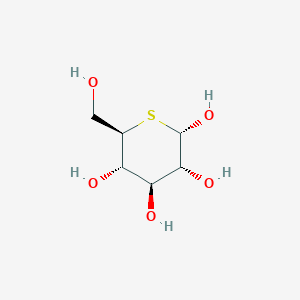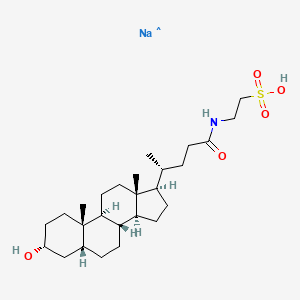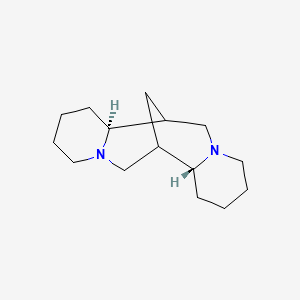
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V, is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . This compound is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells. The tri(cyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:
Starting Material: 6-Phosphogluconic acid.
Reagent: Cyclohexylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the tri(cyclohexylammonium) salt. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by crystallization or other suitable methods to obtain the desired grade of purity.
Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Automated pH Control: To maintain optimal reaction conditions.
Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.
化学反応の分析
Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.
Reduction Products: Simpler sugar phosphates or alcohol derivatives.
Substitution Products: Different amine salts or functionalized derivatives.
科学的研究の応用
6-Phosphogluconic acid tri(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry:
Analytical Chemistry: Used as a standard or reagent in various assays.
Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology:
Metabolic Studies: As a key intermediate in the pentose phosphate pathway, it is used to study cellular metabolism.
Enzyme Assays: To investigate the activity of enzymes involved in the pentose phosphate pathway.
Medicine:
Drug Development: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.
Diagnostic Tools: In the development of assays for metabolic disorders.
Industry:
Biotechnology: Used in the production of biochemicals and biofuels.
Food Industry: As a potential additive or preservative due to its biochemical properties.
作用機序
The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:
NADPH Production: Essential for reductive biosynthesis and antioxidant defense.
Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.
Molecular Targets and Pathways:
Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.
Pathways: Involved in cellular redox balance and biosynthesis.
類似化合物との比較
6-Phosphogluconic Acid Sodium Salt: Another salt form with different solubility and stability properties.
D-Gluconate 6-Phosphate: A related compound with similar biochemical roles.
Uniqueness:
Stability: The tri(cyclohexylammonium) salt form offers enhanced stability compared to other salts.
Solubility: Improved solubility in various solvents, making it more versatile for different applications.
特性
分子式 |
C15H26N2 |
|---|---|
分子量 |
234.38 g/mol |
IUPAC名 |
(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+ |
InChIキー |
SLRCCWJSBJZJBV-ZMYVRHLSSA-N |
異性体SMILES |
C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4 |
正規SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
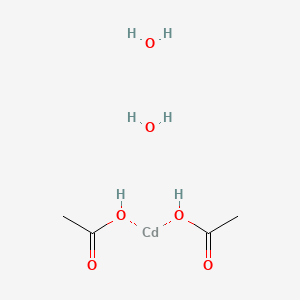
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)

![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)

